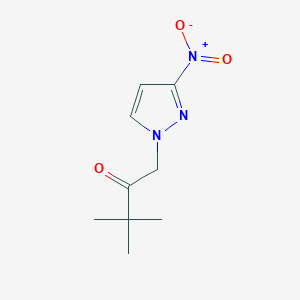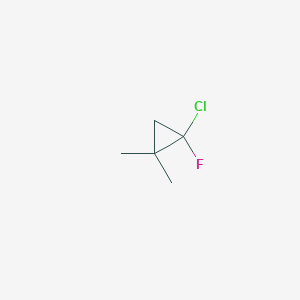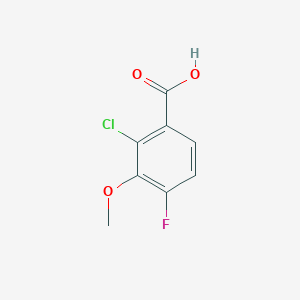
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives.
Reaction Conditions: The reaction conditions often include the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and temperature conditions to achieve the desired products.
Aplicaciones Científicas De Investigación
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Propyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride: This compound features a propyl group, offering different chemical properties and reactivity.
1-Butyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride: The presence of a butyl group in this compound results in unique characteristics compared to the ethyl derivative.
Each of these compounds has its own unique properties and applications, making this compound a valuable addition to the family of indole derivatives.
Propiedades
IUPAC Name |
1-ethyl-2,3-dihydroindol-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITPFFHIQARNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)

![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)





